Cas no 35600-74-9 (1-Phenylpropan-1-amine)
1-Phenylpropan-1-amine structure
Product Name:1-Phenylpropan-1-amine
Numero CAS:35600-74-9
MF:C9H13N
MW:135.206222295761
CID:920488
PubChem ID:18054
Update Time:2023-10-31
1-Phenylpropan-1-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Phenylpropan-1-amine
- DL-1-PHENYLPROPYL AMINE
- (R)-(+)-
- (R)-(+)-1-phenyl-1-propylamine
- (R)-(+)-1-Phenylpropylamine
- (R)-(+)-mEthylbenzylamine
- (R)-1-phenylpropan-1-amine
- (S)-(+)-1-phenylpropylamine
- A-Ethylbenzylamine
- AG-F-02210
- PubChem6026
- alpha -ethylbenzylamine
- MFCD00038169
- Phenylpropan-1-Amine
- 1-Phenylpropylamine
- (RS)-1-phenylpropylamine
- CHEBI:153571
- Z1262252904
- LS-43356
- EN300-34041
- alpha-Ethylbenzylamine, 97%
- CS-0204798
- AKOS000123098
- 1-Phenyl-propylamine
- alpha-Ethylbenzylamine
- 1-(phenyl)-propylamine
- alpha-Ethylbenzenemethanamine
- 4-Chloro-2-(Z)-Methoxycarbonylmethoxyimino-3-oxobutyricacid
- (S)-alpha-ethylbenzylamine
- J-017499
- AKOS017258862
- SB44721
- FT-0605096
- STK400150
- 35600-74-9
- 1-phenyl-propyl-amine
- F78690
- Benzenemethanamine, .alpha.-ethyl
- 2941-20-0
- DTXSID30859841
- SCHEMBL43945
- alpha-Phenylpropylamine
- SB45120
- STR04886
- A5631
- (s)-a-ethylbenzylamine
- AB91926
- A819886
- FT-0634571
- (R)-(+)-1-Amino-1-phenylpropane
- EC 608-356-4
- BENZYLAMINE, alpha-ETHYL-
- 1-Phenyl-2-methylethylamine
- 1-phenyl-1-propanamine
-
- Inchi: 1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3
- Chiave InChI: AQFLVLHRZFLDDV-UHFFFAOYSA-N
- Sorrisi: NC(C1C=CC=CC=1)CC
Proprietà calcolate
- Massa esatta: 135.104799419g/mol
- Massa monoisotopica: 135.104799419g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 10
- Conta legami ruotabili: 2
- Complessità: 84.7
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 26Ų
Proprietà sperimentali
- Densità: 0.938 g/mL at 25 °C(lit.)
- Punto di ebollizione: 204 °C(lit.)
- Punto di infiammabilità: 170 °F
- Indice di rifrazione: n20/D 1.519(lit.)
1-Phenylpropan-1-amine Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 2735 8/PG 2
- WGK Germania:3
- Codice categoria di pericolo: 22-34
- Istruzioni di sicurezza: 26-36/37/39-45
- RTECS:DP4907000
-
Identificazione dei materiali pericolosi:
1-Phenylpropan-1-amine Letteratura correlata
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
35600-74-9 (1-Phenylpropan-1-amine) Prodotti correlati
- 25611-78-3(1,2-Diphenylethylamine)
- 30339-30-1((S)-1-Phenyl-2-(p-tolyl)ethylamine)
- 2941-20-0(1-Phenylpropan-1-amine)
- 3082-64-2((R)-(+)-a-Ethylbenzylamine)
- 3789-60-4((1S)-1-phenylbutan-1-amine)
- 104-13-2(4-Butylaniline)
- 3789-59-1((S)-(-)-1-Phenylpropylamine)
- 6150-01-2((R)-1-Phenylbutan-1-amine)
- 2941-19-7(1-Phenylbutan-1-amine)
- 91339-01-4(1-(4-Propylphenyl)ethanamine)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti